molecular formula C17H15ClN4O3 B2889062 3-(3-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-59-8

3-(3-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2889062
M. Wt: 358.78
InChI Key: GUKPTWRBARTQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a heterocyclic compound. Heterocyclic compounds, such as imidazole, are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Heterocycles in Medicinal Chemistry

  • Bioactive Furan and Thiophene Substitutes : Five-membered heterocycles, such as furan and thiophene, are crucial in medicinal chemistry, serving as structural units for bioactive molecules. Compounds featuring furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents exhibit significant activities in purine and pyrimidine nucleobases, nucleosides, and their analogues. These heteroaryl substituents are explored for their potential in antiviral, antitumor, antimycobacterial, or antiparkinsonian actions, offering a broad spectrum of therapeutic applications (Ostrowski, 2022).

Purine-utilizing Enzyme Inhibitors

  • Purine-Utilizing Enzymes and Disease Treatment : Purine-utilizing enzymes (PUEs) are involved in the metabolism of nitrogen-containing bases and have been targeted for the treatment of diseases like malaria, cancer, rheumatoid arthritis, and autoimmune disorders. Heterocyclic compounds, serving as PUE inhibitors, offer a promising approach for designing novel therapies. The structural mimicry of natural purines in these derivatives allows for targeted modulation of biological pathways, highlighting the importance of purine analogues in drug discovery (Chauhan & Kumar, 2015).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3/c1-9-10(2)25-16-19-14-13(22(9)16)15(23)21(17(24)20(14)3)8-11-5-4-6-12(18)7-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKPTWRBARTQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione

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